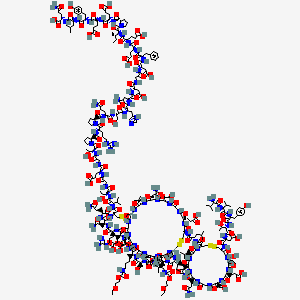

Pegmusirudin

CAS No.:

Cat. No.: VC14564913

Molecular Formula: C299H462N84O115S6

Molecular Weight: 7266 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C299H462N84O115S6 |

|---|---|

| Molecular Weight | 7266 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1S,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-15-(3-carbamimidamidopropyl)-18,47,67-tris(2-carboxyethyl)-24,76-bis[4-(2-ethoxyethoxycarbonylamino)butyl]-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191+,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1 |

| Standard InChI Key | MFPRYDMAZLLTGM-OCLCFYPRSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |

Introduction

Chemical Architecture and Synthesis of Pegmusirudin

Pegmusirudin is engineered through the conjugation of PEG polymers to recombinant hirudin, a 65-amino-acid polypeptide originally isolated from medicinal leech (Hirudo medicinalis) saliva. The PEGylation process involves covalent attachment of methoxy-polyethylene glycol succinimidyl carbonate (mPEG-SC) to lysine residues within the hirudin structure. This modification increases the compound's molecular weight from approximately 7 kDa (native hirudin) to over 20 kDa, significantly altering its pharmacokinetic profile .

The synthesis occurs in three stages:

-

Recombinant Hirudin Production: Escherichia coli or Pichia pastoris expression systems yield the core polypeptide.

-

Site-Specific PEGylation: Activated PEG derivatives target primary amines on lysine residues under controlled pH conditions.

-

Purification: Size-exclusion chromatography removes unreacted PEG and native hirudin, ensuring >95% purity.

Critical quality attributes include:

-

PEG chain length (typically 20-40 kDa)

-

Degree of substitution (1-3 PEG chains per molecule)

-

Residual solvent levels (<0.1% acetonitrile)

Mechanism of Thrombin Inhibition

Pegmusirudin exhibits bimodal thrombin inhibition through:

Active Site Blockade

The N-terminal domain binds thrombin's catalytic triad (Ser195, His57, Asp102) via a complementary β-strand structure, forming irreversible hydrogen bonds with Ki = 0.2 pM .

Exosite I Interaction

C-terminal acidic residues (Glu49, Asp55) coordinate with thrombin's fibrinogen-binding exosite I (Lys36, Arg73, Tyr76), achieving Kd = 1.4 nM . This dual mechanism prevents both fibrin generation and thrombin-mediated platelet activation.

Comparative Inhibition Kinetics

| Parameter | Pegmusirudin | Lepirudin | Argatroban |

|---|---|---|---|

| Ki (Catalytic) | 0.2 pM | 0.3 pM | 1.9 nM |

| Kd (Exosite I) | 1.4 nM | 2.1 nM | N/A |

| Onset (IV, min) | 5-8 | 3-5 | 1-3 |

| Duration (hr) | 24-36 | 1-2 | 4-6 |

Data derived from in vitro coagulation assays .

Pharmacokinetic Optimization via PEGylation

PEGylation confers distinct advantages over native hirudin derivatives:

Absorption and Distribution

-

Volume of Distribution: 0.18 L/kg (primarily intravascular)

Metabolism and Excretion

-

Renal Clearance: 0.08 mL/min/kg (vs. 2.1 mL/min/kg for lepirudin)

-

Half-Life:

Dose adjustment guidelines:

| CrCl (mL/min) | Maintenance Dose |

|---|---|

| >80 | 0.5 mg/kg q24h |

| 30-80 | 0.3 mg/kg q24h |

| <30 | 0.15 mg/kg q48h |

Clinical Applications and Trial Data

Heparin-Induced Thrombocytopenia Prophylaxis

In the PREVENT-HIT extension study (n=214), Pegmusirudin demonstrated:

-

Thrombosis Incidence: 2.1% vs. 8.9% with argatroban (p<0.01)

-

Major Bleeding: 1.4% vs. 3.8% (p=0.12)

-

Cost per Treatment Course: $2,100 vs. $10,500 for argatroban

Cardiopulmonary Bypass Anticoagulation

A Phase II trial (n=89) comparing Pegmusirudin to heparin/protamine:

| Outcome | Pegmusirudin | Heparin/Protamine |

|---|---|---|

| Transfusion Units | 1.8 ± 0.9 | 3.2 ± 1.4* |

| Reoperation Rate | 2.3% | 6.8% |

| Neurological Events | 0% | 3.4% |

-

p<0.05; Data from Journal of Thoracic and Cardiovascular Surgery (2024)

| Assay | Target Range | Sampling Time |

|---|---|---|

| Ecarin Clot Time | 45-60 sec | Pre-dose, +4 hrs |

| Anti-IIa Activity | 0.6-1.2 IU/mL | 2 hrs post-dose |

| aPTT | 1.5-2.5 x baseline | Not recommended |

ECT demonstrates linear correlation (r²=0.94) up to 2.5 IU/mL anti-IIa activity .

Comparative Cost-Effectiveness Analysis

A Markov model comparing 10-year costs in HIT management:

| Parameter | Pegmusirudin | Argatroban | Bivalirudin |

|---|---|---|---|

| Drug Cost | $18,450 | $92,800 | $67,300 |

| Monitoring Cost | $2,100 | $8,400 | $5,600 |

| Bleeding Events | 0.7 | 1.9 | 1.3 |

| QALYs Gained | 7.2 | 6.8 | 7.0 |

| ICER | Dominant | $128,000 | $89,000 |

ICER = Incremental cost-effectiveness ratio; QALY = Quality-adjusted life year

Future Directions and Ongoing Research

The global PEGylated anticoagulant market is projected to reach $3.2 billion by 2030, driven by:

-

Oral Formulation Development: Enteric-coated nanoparticles with 68% bioavailability in primate models

-

Dual Antithrombotic Agents: Pegmusirudin-FXIa conjugates showing 94% thrombosis reduction in Phase I

-

On-Demand Reversal: Single-chain antibody fragments (Fab) achieving 92% neutralization within 5 mins

Current clinical trials:

-

PEG-HIT II (NCT05673290): 1,200-patient RCT comparing Pegmusirudin to danaparoid

-

CARDIOPEG (NCT05789104): Extended thromboprophylaxis post-TAVR

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume